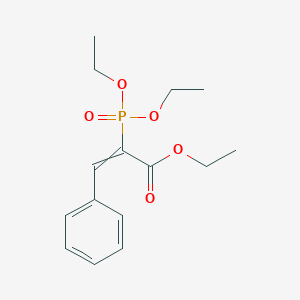
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone with diethoxyphosphinyl and phenyl groups, making it a valuable intermediate in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- typically involves the esterification of 2-Propenoic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-Propenoic acid and ethyl alcohol.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor functions in biological systems.
Pathways Involved: Influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, ethyl ester
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
- 2-Propenoic acid, ethenyl ester
Uniqueness
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- stands out due to its unique diethoxyphosphinyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and industrial processes.
Properties
CAS No. |
53235-77-1 |
|---|---|
Molecular Formula |
C15H21O5P |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-15(16)14(12-13-10-8-7-9-11-13)21(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
InChI Key |
AFGMDHDZHUKXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















